N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide
Description
N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide is a benzotriazinone derivative featuring a propanamide backbone with a phenylsulfonyl substituent. The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety is a heterocyclic scaffold known for its utility in medicinal chemistry and organic synthesis, particularly in coupling reagents and enzyme inhibitors . The phenylsulfonyl group enhances electrophilicity and may influence biological activity by modulating solubility and target interactions.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-17(10-13-27(25,26)14-6-2-1-3-7-14)19-11-12-22-18(24)15-8-4-5-9-16(15)20-21-22/h1-9H,10-13H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOHRJRBYRIDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazinone Ring: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Amide Bond Formation: Coupling reactions between an amine and a carboxylic acid derivative (e.g., using carbodiimides as coupling agents).
Industrial Production Methods
Industrial production would likely scale up these reactions using optimized conditions to maximize yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions could target the triazinone ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new drugs.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Key Observations :
Efficiency Comparison :
- The one-pot method in is superior for sulfonamide synthesis (simplicity, yield), whereas multi-step routes (e.g., ) allow greater backbone diversity.
Enzyme Inhibition Potential
While direct data on the target compound are absent, structural analogs suggest activity against enzymes like α-glucosidase:
Physicochemical Properties
Key Notes:
- Higher logP in TAK-041 (4.2) reflects its trifluoromethoxy group’s hydrophobicity, whereas the target compound’s phenylsulfonyl group may balance lipophilicity and solubility .
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a 4-oxobenzo[d][1,2,3]triazin core linked to an ethyl group and a phenylsulfonyl moiety. Its molecular formula is , and it has a molecular weight of approximately 372.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3S |
| Molecular Weight | 372.44 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to form the triazinone structure. The synthetic pathway often includes the formation of the triazinone ring followed by functionalization with sulfonamide groups.
Anticancer Properties
Research has indicated that compounds containing the 4-oxobenzo[d][1,2,3]triazin structure exhibit significant anticancer activities. A study demonstrated that derivatives of this compound showed potent inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity against various cancer types is still under investigation.
Neuroprotective Effects
In the context of neurodegenerative diseases, compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE). For instance, related triazin derivatives have shown promising results in inhibiting AChE activity, which is crucial in Alzheimer's disease treatment strategies .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with cancer proliferation and neurodegeneration.
- Receptor Interaction : Docking studies suggest that the compound interacts with specific receptors involved in neurotransmission and cellular signaling pathways.
Case Studies
A notable case study involved the evaluation of a series of triazin derivatives against AChE and butyrylcholinesterase (BuChE). The results indicated that certain derivatives exhibited higher inhibitory activity than established drugs like donepezil, providing insights into the therapeutic potential for cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
